molecular formula C24H23NO4 B3292657 3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879046-40-9

3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B3292657
CAS No.: 879046-40-9
M. Wt: 389.4 g/mol
InChI Key: NFNRWURWZYFREO-UHFFFAOYSA-N
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Description

3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one, often involves multi-step reactions. One common method includes the reaction of indoles with naphthols through Mannich bases . For instance, the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, can yield the desired indole derivatives .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as green solvents and catalysts, is becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Methyl 1-hydroxyindole-3-carboxylate: Known for its biological activity.

    Phytoalexin: A compound with significant antimicrobial properties.

Uniqueness

What sets 3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one apart is its unique structure, which combines the indole nucleus with naphthalen-2-yloxy and oxopropyl groups. This unique combination enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-7-methyl-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-16-6-5-9-21-22(16)25(23(27)24(21,28)15-17(2)26)12-13-29-20-11-10-18-7-3-4-8-19(18)14-20/h3-11,14,28H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNRWURWZYFREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-7-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

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